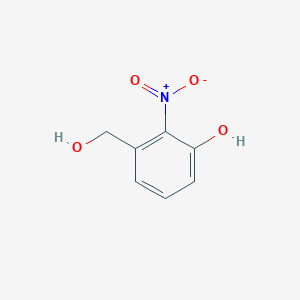

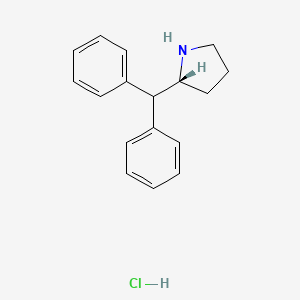

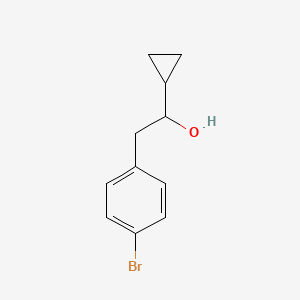

![molecular formula C10H12N6O2 B1442576 Ácido 1-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)azetidin-3-carboxílico CAS No. 1333960-82-9](/img/structure/B1442576.png)

Ácido 1-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)azetidin-3-carboxílico

Descripción general

Descripción

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . This core is substituted at the 1-position with an azetidine ring, which is a four-membered ring containing nitrogen . The azetidine ring is further substituted at the 3-position with a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyrimidine core, the azetidine ring, and the carboxylic acid group. The presence of these functional groups would likely result in a complex three-dimensional structure with multiple potential sites for intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The triazolopyrimidine core might undergo reactions typical of heterocyclic compounds, while the azetidine ring might be susceptible to ring-opening reactions. The carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group could result in the compound being acidic. The compound might also exhibit polarity due to the presence of multiple heteroatoms .Aplicaciones Científicas De Investigación

Agentes antiproliferativos en la investigación del cáncer

Se han sintetizado y evaluado compuestos derivados del andamiaje de triazolopirimidina, como el ácido 1-(3-etil-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)azetidin-3-carboxílico, por su actividad antiproliferativa contra diversas líneas celulares cancerosas . Estos compuestos, particularmente aquellos que llevan una porción de hidrazona, han mostrado una actividad de moderada a buena, lo que indica su potencial como terapéuticos contra el cáncer.

Inducción de apoptosis

Estudios adicionales sobre estos derivados han revelado que pueden inducir apoptosis en las células cancerosas, posiblemente a través de la vía mitocondrial . Esto implica la disminución del potencial de membrana mitocondrial, la activación de la caspasa-9/3 y la regulación de proteínas proapoptóticas y antiapoptóticas.

Unión al ADN y acoplamiento molecular

También se han investigado los derivados de triazolopirimidina por su capacidad para unirse al ADN y sus propiedades de acoplamiento molecular . Esta investigación es crucial para comprender la interacción entre estos compuestos y los objetivos biológicos, lo cual es esencial para el diseño de fármacos.

Actividad antialérgica

Se han sintetizado algunos derivados de triazolopirimidina para evaluar su actividad antialérgica . Esto sugiere que el compuesto en cuestión podría ser un candidato para futuras investigaciones en el desarrollo de medicamentos antialérgicos.

Inhibición del EGFR

Los compuestos de triazolopirimidina fusionados se han estudiado por su potencial como inhibidores del EGFR . El EGFR es un objetivo crítico en la terapia del cáncer, y la inhibición de este receptor puede conducir a la supresión del crecimiento de las células cancerosas.

Análisis estructural y modificación

La modificación estructural de los nucleósidos y compuestos relacionados, incluidos los derivados de triazolopirimidina, es un área de investigación en curso . Los avances en este campo pueden conducir al desarrollo de nuevos agentes terapéuticos con mejor eficacia y perfiles de seguridad.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. It could also be interesting to explore the effects of introducing different substituents on the triazolopyrimidine core or the azetidine ring .

Mecanismo De Acción

Target of Action

Similar compounds have been found to exhibit antimicrobial and antitumor activities , suggesting that they may target enzymes or proteins essential for microbial growth or tumor cell proliferation.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets, leading to inhibition or modulation of their activity, which in turn affects the growth and proliferation of microbes or tumor cells .

Biochemical Pathways

Given its potential antimicrobial and antitumor activities, it may impact pathways related to cell growth, proliferation, and survival .

Result of Action

Based on the reported antimicrobial and antitumor activities of similar compounds, it can be inferred that the compound may lead to the inhibition of microbial growth or tumor cell proliferation .

Análisis Bioquímico

Biochemical Properties

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to active sites, leading to inhibition or activation of enzymatic activity. For instance, it may inhibit enzymes like DNA gyrase, which is crucial for DNA replication and transcription .

Cellular Effects

The effects of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. This binding often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects .

Metabolic Pathways

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit enzymes such as DNA gyrase, affecting DNA replication and transcription. It may also interact with other metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .

Transport and Distribution

Within cells and tissues, 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its efficacy, as it needs to reach its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, localization to the nucleus may enhance its ability to modulate gene expression .

Propiedades

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2/c1-2-16-9-7(13-14-16)8(11-5-12-9)15-3-6(4-15)10(17)18/h5-6H,2-4H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAQGJPRCJVYTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)O)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

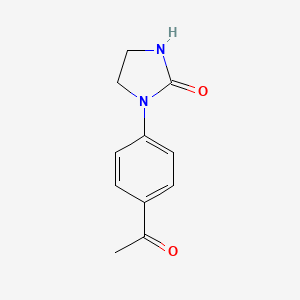

![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)